1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorene moiety with a methoxy carbonyl group attached to it . The compound also contains a tetrahydropyridinyl and a cyclobutane carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, which is a polycyclic aromatic hydrocarbon, attached to a methoxy carbonyl group. This is further connected to a tetrahydropyridinyl group and a cyclobutane carboxylic acid group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 403.48 . The physical form of the compound is oil .Scientific Research Applications
Heterocyclic Derivative Syntheses
Research has demonstrated the utility of similar compounds in the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These syntheses employ palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, highlighting the compound's versatility in forming various heterocyclic structures under oxidative carbonylation conditions (Bacchi et al., 2005).
Synthesis of β-Dipeptides
The compound's derivatives have been used in the stereodivergent synthesis of the first bis(cyclobutane) β-dipeptides, demonstrating its application in peptide chemistry. These syntheses contribute to the development of novel β-amino acid oligomers, offering insights into peptide folding and function (Izquierdo et al., 2002).
Fluorenylideneallenes Dimerizations
Another study focused on the synthesis, structure, and dimerization of fluorenylideneallenes, providing insights into the electronic properties and potential applications of these compounds in material science. This research underscores the significance of fluorenyl derivatives in designing molecules with unique electronic and structural characteristics (Banide et al., 2008).
Intramolecular Hydrogen Bonding
The structural analysis of fluorenyl derivatives, including their intramolecular hydrogen bonding patterns, offers valuable information for the design of compounds with specific physicochemical properties. Such studies contribute to a deeper understanding of molecular conformation and its impact on reactivity and stability (Coté et al., 1996).
Enzyme-Activated Surfactants
Research into the use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes showcases the compound's potential in nanotechnology applications. These studies highlight the ability to create homogeneous aqueous nanotube dispersions on-demand, underscoring the versatility of fluorenyl derivatives in materials science (Cousins et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c27-23(28)25(12-5-13-25)17-10-14-26(15-11-17)24(29)30-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-10,22H,5,11-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHNMMNNRUVSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-50-5 |
Source
|
Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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